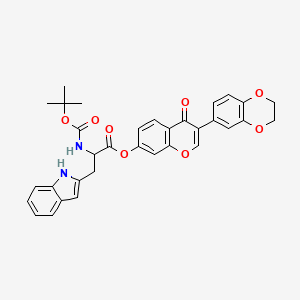

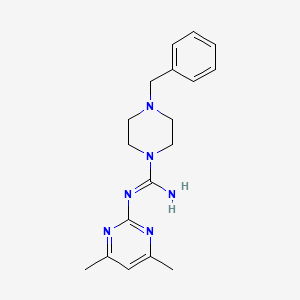

![molecular formula C17H14FNO2S B5502233 3-[1-(2-fluorophenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5502233.png)

3-[1-(2-fluorophenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 3-[1-(2-Fluorophenyl)-5-(2-Thienyl)-1H-Pyrrol-2-yl]propanoic acid often involves multistep organic reactions that can include palladium-catalyzed cross-coupling reactions, condensation reactions, and other specialized organic synthesis techniques. For example, the synthesis of related pyrrole derivatives has been achieved through reactions such as palladium-catalyzed cyanation/reduction sequences and condensation with aromatic amines in polyphosphoric acid (Wang et al., 2006), (Harutyunyan et al., 2015).

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is characterized by X-ray crystallography, which provides detailed insights into the compound's geometry, bond lengths, and angles. Such analyses are crucial for understanding the compound's chemical reactivity and physical properties. For instance, the structural analysis of similar compounds has highlighted the importance of hydrogen bonding and other non-covalent interactions in determining the compounds' solid-state structures and properties (Kumarasinghe et al., 2009).

Aplicaciones Científicas De Investigación

Chiral Derivatizing Agent

2-Fluoro-2-phenyl propanoic acid, a compound related to the one , has been utilized as a chiral derivatizing agent. The enantiomers of this acid were separated, and their absolute configurations determined. This application highlights the utility of such compounds in chiral chemistry and their potential in enantioselective syntheses (Hamman, 1993).

Renewable Building Block in Polymer Chemistry

3-(4-Hydroxyphenyl)propanoic acid, or phloretic acid, a phenolic compound structurally similar to the compound of interest, is used as a renewable building block in enhancing the reactivity of molecules towards benzoxazine ring formation. This application demonstrates the potential of such compounds in creating environmentally sustainable materials for various applications, including polymer chemistry (Trejo-Machin et al., 2017).

Synthesis of β-Lactams and Cycloaddition Reactions

3-Phenyl-2-(1-H-pyrrol-1-yl) propanoic acid has been employed as a ketene source in synthesizing monocyclic-2-azetidinones, a type of β-lactam. This illustrates the compound's use in facilitating controlled diastereoselective cycloaddition reactions, significant in pharmaceutical and organic synthesis (Behzadi et al., 2015).

Photophysical Properties and Molecular Engineering

Compounds like 3-aminothiophenes, structurally related to the compound , have been used in molecular engineering for their photophysical properties. This research highlights the potential use of such compounds in developing novel fluorophores with chemically tunable properties, useful in materials science and optical applications (Sung et al., 2018).

Fluorescent pH Probe for Intracellular Imaging

Compounds structurally similar to the one have been used as fluorescent pH probes for strong-acidity pH detection in living cells. This application underscores the potential of such compounds in biomedical research, particularly in cellular imaging and pH monitoring (Nan et al., 2015).

Safety and Hazards

Propiedades

IUPAC Name |

3-[1-(2-fluorophenyl)-5-thiophen-2-ylpyrrol-2-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FNO2S/c18-13-4-1-2-5-14(13)19-12(8-10-17(20)21)7-9-15(19)16-6-3-11-22-16/h1-7,9,11H,8,10H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEIGSTOISQRRGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=CC=C2C3=CC=CS3)CCC(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[1-(2-fluorophenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

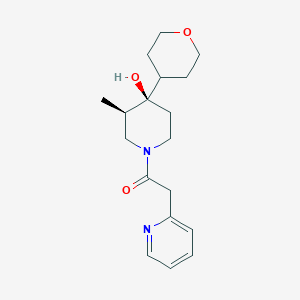

![(3R*,4R*)-3-methyl-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5502156.png)

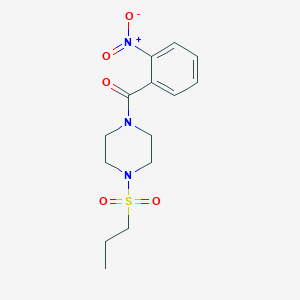

![5-butyl-1-(4-chlorophenyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-piperazinone](/img/structure/B5502161.png)

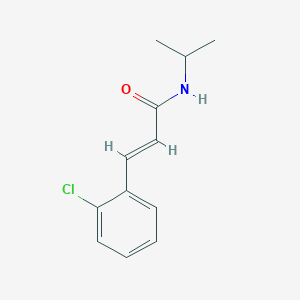

![methyl 4-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5502168.png)

![N-({1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl}methyl)-N-methyl-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide](/img/structure/B5502218.png)

![1-(2-chlorophenyl)-4-[(2S)-2-hydroxy-3-phenylpropanoyl]-2-piperazinone](/img/structure/B5502220.png)

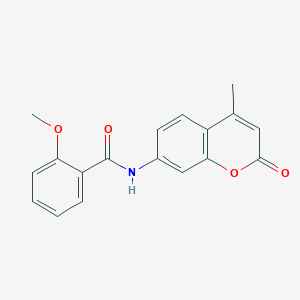

![5-[(2-ethyl-6-methylphenyl)amino]-5-oxopentanoic acid](/img/structure/B5502222.png)

![2-[(4-methoxyphenoxy)methyl]-5-(4-methyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5502228.png)

![2-({[(4-isopropylmorpholin-2-yl)acetyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5502230.png)